REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][S:11]([C:14]1[N:18]=[C:17]([NH2:19])[NH:16][N:15]=1)(=[O:13])=[O:12].[C:20]([Cl:26])(=O)[CH2:21][C:22]([Cl:24])=O.O=P(Cl)(Cl)Cl>C(#N)C>[Cl:24][C:22]1[CH:21]=[C:20]([Cl:26])[N:16]2[N:15]=[C:14]([S:11]([NH:10][C:3]3[C:4]([Cl:9])=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=3[Cl:1])(=[O:13])=[O:12])[N:18]=[C:17]2[N:19]=1
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Name
|
N-(3-(((2,6-dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine
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Quantity
|
6.44 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1C)Cl)NS(=O)(=O)C1=NNC(=N1)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CC(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature overnight after which time some starting material
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 4 hrs
|
Duration
|
4 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
TEMPERATURE
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Details
|
heated at 90° C. for 9 hrs
|
Duration
|
9 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
the residue was poured into ice-water
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Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(=C1)Cl)N=C(N2)S(=O)(=O)NC2=C(C(=CC=C2Cl)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.35 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |